molecular formula C16H13NO5 B1323960 2-Ethoxycarbonyl-4'-nitrobenzophenone CAS No. 760192-93-6

2-Ethoxycarbonyl-4'-nitrobenzophenone

Cat. No.: B1323960
CAS No.: 760192-93-6
M. Wt: 299.28 g/mol
InChI Key: RKHBUPYSSMOWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxycarbonyl-4’-nitrobenzophenone is an organic compound with the molecular formula C16H13NO5. It is a derivative of benzophenone, characterized by the presence of an ethoxycarbonyl group at the 2-position and a nitro group at the 4’-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyl-4’-nitrobenzophenone typically involves the reaction of 4-nitrobenzoyl chloride with ethyl 2-hydroxybenzoate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxycarbonyl-4’-nitrobenzophenone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-4’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Oxidation: The benzophenone moiety can undergo oxidation to form benzoic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature

    Substitution: Sodium hydroxide, water, reflux

    Oxidation: Potassium permanganate, water, room temperature

Major Products Formed

    Reduction: 2-Ethoxycarbonyl-4’-aminobenzophenone

    Substitution: 2-Carboxy-4’-nitrobenzophenone

    Oxidation: 2-Ethoxycarbonylbenzoic acid

Scientific Research Applications

2-Ethoxycarbonyl-4’-nitrobenzophenone is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitro and carbonyl groups.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-4’-nitrobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxycarbonylbenzophenone
  • 4’-Nitrobenzophenone
  • 2-Carboxy-4’-nitrobenzophenone

Uniqueness

2-Ethoxycarbonyl-4’-nitrobenzophenone is unique due to the presence of both an ethoxycarbonyl group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

ethyl 2-(4-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(10-8-11)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHBUPYSSMOWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641523
Record name Ethyl 2-(4-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-93-6
Record name Ethyl 2-(4-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.